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molecular formula C10H15ClN4 B8626185 3-Chloro-4,5-dimethyl-6-(piperazin-1-yl)-pyridazine

3-Chloro-4,5-dimethyl-6-(piperazin-1-yl)-pyridazine

Cat. No. B8626185
M. Wt: 226.70 g/mol
InChI Key: AHMHBULWASBHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481542B2

Procedure details

Compound 55 is prepared as described above from piperazine and 3,6-dichloro-4,5-dimethyl-pyridazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[C:12]([CH3:15])[C:13]=1[CH3:14]>>[Cl:7][C:8]1[N:9]=[N:10][C:11]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[C:12]([CH3:15])[C:13]=1[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=C(C1C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=C(C1C)C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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